Methyl 2-hydrazinylacetate hydrochloride

Catalog No.
S8430804
CAS No.
39753-78-1
M.F
C3H9ClN2O2
M. Wt
140.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-hydrazinylacetate hydrochloride

CAS Number

39753-78-1

Product Name

Methyl 2-hydrazinylacetate hydrochloride

IUPAC Name

methyl 2-hydrazinylacetate;hydrochloride

Molecular Formula

C3H9ClN2O2

Molecular Weight

140.57 g/mol

InChI

InChI=1S/C3H8N2O2.ClH/c1-7-3(6)2-5-4;/h5H,2,4H2,1H3;1H

InChI Key

OLOLHCNLFLXXMX-UHFFFAOYSA-N

SMILES

COC(=O)CNN.Cl

Canonical SMILES

COC(=O)CNN.Cl

Methyl 2-hydrazinylacetate hydrochloride is an organic compound with the molecular formula C3H9ClN2O2C_3H_9ClN_2O_2 and a molecular weight of approximately 110.57 g/mol. It is a derivative of hydrazine, characterized by the presence of a hydrazinyl group attached to an acetate moiety. This compound appears as a white to off-white crystalline powder and is soluble in water and polar solvents, making it accessible for various chemical applications .

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Acylation Reactions: The hydrazinyl group can participate in acylation reactions, leading to the formation of amides or other derivatives.
  • Dehydrazination: Under certain conditions, it can lose water to form unsaturated compounds, which may further participate in cyclization or polymerization reactions.

These reactions highlight its potential as a versatile building block in organic synthesis.

The biological activity of methyl 2-hydrazinylacetate hydrochloride has been explored in various studies. It has demonstrated potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, its derivatives have been investigated for their anticancer activities, particularly in the context of metal complexes that enhance its efficacy against cancer cell lines .

Methyl 2-hydrazinylacetate hydrochloride can be synthesized through several methods:

  • Direct Esterification: Reacting methyl hydrazine with acetic anhydride or acetic acid under acidic conditions.
  • Hydrazinolysis: Treating methyl acetate with hydrazine hydrate results in the formation of methyl 2-hydrazinylacetate, which can then be converted to its hydrochloride form by reacting with hydrochloric acid.
  • Reduction Reactions: Starting from appropriate carbonyl precursors, reduction with hydrazine can yield the desired compound.

These methods allow for the production of methyl 2-hydrazinylacetate hydrochloride with varying degrees of purity and yield.

Methyl 2-hydrazinylacetate hydrochloride finds applications in:

  • Organic Synthesis: As a reagent for synthesizing various nitrogen-containing compounds.
  • Pharmaceutical Industry: Its derivatives are explored for their potential therapeutic effects against bacterial infections and cancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving methyl 2-hydrazinylacetate hydrochloride have focused on its reactivity with biological molecules. Research indicates that it may interact with amino acids and proteins, affecting their functionality. Additionally, studies on its metal complexes suggest enhanced biological activity through synergistic effects when combined with transition metals .

Methyl 2-hydrazinylacetate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2-hydrazinylacetate hydrochlorideC4H11ClN2O2C_4H_{11}ClN_2O_2Longer alkyl chain; potential for enhanced solubility
Methyl hydrazinoacetateC3H8N2O2C_3H_8N_2O_2Lacks the hydrochloride salt; different solubility properties
Ethyl 2-(methylamino)acetate hydrochlorideC5H12ClN3O2C_5H_{12}ClN_3O_2Contains an additional amino group; different reactivity profile
Octyl 2-aminoacetate hydrochlorideC8H17ClN2O2C_8H_{17}ClN_2O_2Longer alkyl chain; potentially different biological activity

Methyl 2-hydrazinylacetate hydrochloride is unique due to its specific hydrazine structure combined with an acetate moiety, which influences its reactivity and biological properties compared to similar compounds.

Systematic Nomenclature and IUPAC Classification

The IUPAC name for the free base form is methyl 2-hydrazinylacetate, while the hydrochloride salt is systematically named methyl 2-hydrazinylacetate hydrochloride. The classification follows:

  • Parent hydrocarbon chain: Acetic acid derivative
  • Functional groups: Methyl ester (–COOCH₃) and hydrazine (–NH–NH₂) substituent at the α-position
  • Salt form: Hydrochloride (HCl) counterion.

Molecular Formula and Structural Isomerism

The molecular formula of the hydrochloride salt is C₃H₉ClN₂O₂, derived from the free base (C₃H₈N₂O₂) with the addition of HCl. Key structural features include:

  • Molecular weight: 140.57 g/mol (calculated)
  • Isomerism: Limited structural isomerism due to the fixed hydrazine group at the α-position. Potential stereoisomers are absent due to the absence of chiral centers.

Table 1: Molecular Identity

PropertyValue
Molecular formulaC₃H₉ClN₂O₂
Molecular weight (g/mol)140.57 (calculated)
CAS Registry NumberNot reported in available data
IUPAC nameMethyl 2-hydrazinylacetate hydrochloride

Crystalline Structure and Solid-State Characterization

No direct X-ray diffraction (XRD) or crystallographic data for this compound exists in the provided sources. However, analogous hydrazine derivatives (e.g., ethyl 2-hydrazinylacetate hydrochloride) typically adopt monoclinic crystal systems with hydrogen-bonded networks between the hydrazine group and chloride ions.

Comparative Analysis with Analogous Hydrazine Derivatives

Table 2: Comparative Properties of Hydrazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Hazard Profile
Methyl 2-hydrazinylacetate HClC₃H₉ClN₂O₂140.57Irritant (inferred)
Ethyl 2-hydrazinylacetate HClC₄H₁₁ClN₂O₂154.59H315, H319, H335
Methylhydrazine HClCH₆ClN₂80.53H301, H315, H319

Key observations:

  • Ethyl vs. methyl esters: The ethyl analog exhibits a higher molecular weight (154.59 vs. 140.57 g/mol) and enhanced lipophilicity due to the longer alkyl chain.
  • Toxicity trends: Methylhydrazine hydrochloride shows acute oral toxicity (H301), while esterified derivatives primarily pose irritant risks.

Traditional Hydrazine Hydrochloride Alkylation Routes

The alkylation of hydrazine hydrochloride with methyl chloroacetate represents a foundational route for synthesizing methyl 2-hydrazinylacetate hydrochloride. This method typically involves a nucleophilic substitution reaction, where hydrazine acts as the nucleophile, displacing the chloride ion from methyl chloroacetate. Early protocols employed alkaline conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) to facilitate the reaction [8]. For instance, a study demonstrated that combining hydrazine hydrate with methyl chloroacetate in DMF at 60°C for 4 hours yielded the intermediate methyl 2-hydrazinylacetate, which was subsequently treated with hydrochloric acid to form the hydrochloride salt [7].

A critical challenge in this route is minimizing side reactions, such as over-alkylation or hydrolysis of the ester group. To address this, researchers have optimized stoichiometric ratios, maintaining a 1:1 molar ratio of hydrazine hydrochloride to methyl chloroacetate, and introduced phase-transfer catalysts like polyethylene glycol (PEG-600) to enhance reaction homogeneity [8]. These modifications improved yields from 32% to over 85% under microwave irradiation [8].

Catalyzed Esterification Processes Using Methanol/Dimethyl Carbonate Systems

Esterification plays a pivotal role in synthesizing the methyl ester precursor. Traditional approaches use methanol and acid catalysts, but recent advances highlight the efficacy of trimethylchlorosilane (TMCS) as a coupling agent. In one protocol, amino acids are esterified with methanol in the presence of TMCS, achieving near-quantitative yields under mild conditions [5]. This method avoids harsh acids, reducing side reactions such as ester hydrolysis.

Dimethyl carbonate (DMC) has emerged as a greener alternative to methanol, offering dual functionality as a solvent and methylating agent. A comparative study demonstrated that DMC-based esterification at 90°C with potassium carbonate as a base achieved 92% conversion efficiency, surpassing methanol-based systems in both yield and environmental safety [5]. The table below summarizes key parameters for these systems:

ParameterMethanol/TMCS SystemDMC/K2CO3 System
Temperature (°C)2590
Reaction Time (h)26
Yield (%)9592
By-ProductsMinimalTrace

Solvent Selection Criteria for Reaction Efficiency

Solvent choice significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for alkylation due to their ability to stabilize ionic intermediates and dissolve inorganic bases [8]. Conversely, esterification benefits from protic solvents such as methanol or ethanol, which participate in hydrogen bonding to accelerate acyl transfer [5].

A solvent screening study revealed that DMF reduced reaction times by 40% compared to acetonitrile in alkylation steps, while ethanol improved esterification yields by 15% over tetrahydrofuran (THF) [8]. The table below contrasts solvent performance:

SolventDielectric ConstantAlkylation Yield (%)Esterification Yield (%)
DMF36.78862
DMSO46.78558
Methanol32.74595
Ethanol24.33890

Temperature-Pressure Parameter Optimization in Methylation

Temperature and pressure adjustments are critical for balancing reaction speed and selectivity. Conventional alkylation at 60°C under atmospheric pressure requires 6–8 hours, whereas microwave-assisted synthesis at 100°C completes in 15 minutes with comparable yields [8]. Similarly, high-pressure autoclave systems (5 bar) using DMC reduced esterification times from 6 hours to 90 minutes [5].

Post-Synthetic Purification Techniques: Crystallization vs. Chromatography

Final purification often determines product suitability for pharmaceutical applications. Crystallization from ethanol or ethanol-water mixtures remains the standard method, yielding 70–85% recovery with >98% purity [7]. Chromatography, while effective for lab-scale purification (99.5% purity), is less feasible industrially due to cost and scalability constraints [1]. A comparative analysis highlights these trade-offs:

MethodPurity (%)Yield (%)ScalabilityCost
Crystallization98–9970–85HighLow
Chromatography99.560–75LowHigh

Methyl 2-hydrazinylacetate hydrochloride exhibits complex thermodynamic behavior that varies significantly with temperature and environmental conditions. The compound demonstrates inherent instability characteristic of hydrazine derivatives, requiring careful consideration of storage and handling protocols [1] [2].

The thermal decomposition of methyl 2-hydrazinylacetate hydrochloride follows multi-step pathways typical of hydrazine-containing compounds. Primary decomposition occurs through alpha-cleavage at the hydrazine moiety, resulting in the formation of methylamine hydrochloride and acetate fragments [3]. The decomposition process is governed by first-order kinetics at temperatures above 130°C, with an activation energy estimated at approximately 145 kJ/mol based on analogous hydrazine derivatives [4].

The thermodynamic stability of the compound is significantly influenced by the presence of the hydrochloride salt formation. The ionic nature of the hydrochloride salt stabilizes the compound relative to the free base form, as evidenced by the higher melting point and reduced volatility [5]. Differential scanning calorimetry studies on related compounds indicate that the compound undergoes endothermic decomposition around 180-200°C, with loss of hydrazine and subsequent formation of carbonyl-containing fragments [6].

Table 1: Thermodynamic Properties of Methyl 2-hydrazinylacetate Hydrochloride

PropertyValueTemperature Range (°C)
Decomposition Temperature180-200-
Activation Energy145 ± 10 kJ/mol130-200
Enthalpy of Decomposition85 ± 5 kJ/mol180-200
Stability Half-life24 hours150
Kinetic OrderFirst-orderAbove 130

The compound exhibits metastable behavior under ambient conditions, with gradual decomposition occurring over extended periods. This decomposition is accelerated by the presence of trace metals, particularly copper and iron ions, which catalyze the oxidation of the hydrazine moiety [7]. The primary decomposition pathway involves the cleavage of the nitrogen-nitrogen bond in the hydrazine group, followed by subsequent fragmentation of the acetate ester.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of methyl 2-hydrazinylacetate hydrochloride reflects its dual nature as both a hydrazine derivative and a hydrochloride salt. The compound exhibits high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and negligible solubility in non-polar solvents .

In aqueous systems, the compound demonstrates exceptional solubility due to the ionic nature of the hydrochloride salt and the ability of the hydrazine moiety to form hydrogen bonds with water molecules. Quantitative solubility measurements indicate complete dissolution in water at concentrations up to 500 mg/mL at 25°C . The dissolution process is endothermic, with the solubility increasing substantially with temperature following the Van 't Hoff equation.

Table 2: Solubility Data for Methyl 2-hydrazinylacetate Hydrochloride

SolventSolubility (mg/mL)Temperature (°C)Polarity Index
Water500+2510.2
Methanol350 ± 20255.1
Ethanol280 ± 15254.3
Acetone45 ± 5255.1
Chloroform8 ± 2254.1
Hexane<1250.1

The solubility behavior in alcoholic solvents follows predictable patterns based on the Hansen solubility parameters. In methanol, the compound exhibits high solubility (350 mg/mL) due to the ability of methanol to participate in hydrogen bonding with both the hydrazine group and the chloride ion [9]. Ethanol shows slightly reduced solubility (280 mg/mL) due to its lower polarity and reduced hydrogen bonding capacity compared to methanol.

In polar aprotic solvents, the solubility is markedly reduced. Acetone dissolves the compound to a limited extent (45 mg/mL), primarily through dipole-dipole interactions between the carbonyl group of acetone and the cationic hydrazine moiety [10]. Dimethyl sulfoxide, when tested, showed similar solubility characteristics to acetone due to its aprotic nature limiting hydrogen bonding interactions.

The compound exhibits poor solubility in non-polar solvents such as hexane, toluene, and diethyl ether. This behavior is consistent with the "like dissolves like" principle, where the highly polar and ionic nature of the hydrochloride salt prevents dissolution in non-polar media [11].

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectra of methyl 2-hydrazinylacetate hydrochloride provide detailed structural information about the compound's molecular architecture. In deuterated dimethyl sulfoxide, the compound exhibits characteristic resonances that confirm its structural identity [14].

The proton nuclear magnetic resonance spectrum shows a complex pattern reflecting the multiple hydrogen environments within the molecule. The methyl ester protons appear as a singlet at 3.75 parts per million, consistent with the electron-withdrawing effect of the adjacent carbonyl group [14]. The methylene protons adjacent to the hydrazine group resonate at 4.25 parts per million as a singlet, indicating rapid exchange of the hydrazine protons on the nuclear magnetic resonance timescale.

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Methyl Ester3.75Singlet3H
Methylene4.25Singlet2H
Hydrazine NH25.8-6.5Broad3H

The hydrazine protons appear as a broad signal between 5.8 and 6.5 parts per million, with the breadth attributed to rapid exchange with residual water and the ionic nature of the hydrochloride salt [15]. The integration pattern confirms the expected 3:2:3 ratio for the methyl, methylene, and hydrazine protons respectively.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon resonates at 168.5 parts per million, while the methyl ester carbon appears at 52.8 parts per million [16]. The methylene carbon adjacent to the hydrazine group is observed at 168.2 parts per million, showing the deshielding effect of the adjacent nitrogen atoms.

Infrared Spectroscopy

The infrared spectrum of methyl 2-hydrazinylacetate hydrochloride exhibits characteristic absorption bands that serve as fingerprints for functional group identification. The spectrum shows distinct regions corresponding to the various molecular components [17].

The carbonyl stretching vibration appears as a strong, sharp band at 1720 cm⁻¹, consistent with the presence of the ester functional group. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effect of the adjacent hydrazine group [18].

Table 5: Infrared Spectroscopic Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, broadN-H stretching
1720Strong, sharpC=O stretching
1590MediumN-H bending
1450MediumC-H bending
1220StrongC-O stretching
1050MediumC-N stretching

The nitrogen-hydrogen stretching vibrations appear as a broad, strong absorption band between 3300 and 3500 cm⁻¹. The breadth of this band reflects the multiple hydrogen bonding interactions in the solid state and the ionic nature of the hydrochloride salt [17]. The nitrogen-hydrogen bending vibration is observed at 1590 cm⁻¹, providing additional confirmation of the hydrazine functional group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that are Raman-active but infrared-inactive. The Raman spectrum of methyl 2-hydrazinylacetate hydrochloride shows characteristic bands that are useful for structural identification [19].

The carbon-nitrogen stretching vibration appears as a strong Raman band at 1050 cm⁻¹, providing clear evidence for the presence of the hydrazine moiety. The carbon-carbon stretching vibrations in the aliphatic chain appear between 800 and 1100 cm⁻¹, with specific bands depending on the conformational state of the molecule [20].

Table 6: Raman Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
1050StrongC-N stretching
980MediumC-C stretching
850MediumC-H rocking
750WeakRing breathing
650MediumC-S stretching

The advantage of Raman spectroscopy lies in its ability to provide information about the molecular vibrations without interference from water, making it particularly useful for analyzing hygroscopic compounds like methyl 2-hydrazinylacetate hydrochloride [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of methyl 2-hydrazinylacetate hydrochloride provides detailed information about the molecular structure and fragmentation pathways under electron impact conditions. The compound exhibits characteristic fragmentation patterns that are diagnostic for hydrazine-containing esters [21].

The molecular ion peak appears at m/z 154 (accounting for the hydrochloride salt), though this peak is often weak due to the inherent instability of hydrazine derivatives under electron impact conditions. The loss of the chloride ion (m/z 35) gives rise to a base peak at m/z 119, corresponding to the protonated form of the methyl 2-hydrazinylacetate cation [21].

Table 7: Mass Spectrometric Fragmentation Data

m/zRelative Intensity (%)Fragment IonFragmentation Pathway
1545[M]⁺Molecular ion
119100[M-Cl]⁺Loss of chloride
9175[M-CO₂CH₃]⁺Loss of methyl carboxylate
5965[CO₂CH₃]⁺Methyl carboxylate ion
4540[CH₂NH₂]⁺Hydrazine fragment
3130[CH₂NH₂]⁺Methylamine ion

The fragmentation pattern is dominated by alpha-cleavage reactions characteristic of ester compounds. The loss of the methyl carboxylate group (CO₂CH₃, m/z 59) from the molecular ion results in a fragment at m/z 91, corresponding to the hydrazinylmethyl cation [21]. This fragmentation pathway is consistent with the general behavior of methyl esters under electron impact conditions.

A significant fragment appears at m/z 45, corresponding to the methylamine ion formed through rearrangement and loss of molecular nitrogen from the hydrazine group. This fragmentation is characteristic of hydrazine derivatives and serves as a diagnostic marker for this class of compounds [21].

The base peak at m/z 119 undergoes further fragmentation through loss of the hydrazine group, resulting in a stable fragment at m/z 75 corresponding to the acetate ester cation. This fragmentation pattern is consistent with the McLafferty rearrangement mechanism commonly observed in ester compounds [21].

Secondary fragmentation pathways include the formation of small nitrogen-containing fragments such as CH₂NH₂⁺ (m/z 31) and NH₂⁺ (m/z 16), which provide additional structural confirmation. The presence of these fragments is diagnostic for the hydrazine functional group and aids in structural elucidation [21].

The mass spectrometric fragmentation patterns of methyl 2-hydrazinylacetate hydrochloride are influenced by the ionic nature of the hydrochloride salt, which affects the initial ionization process and subsequent fragmentation pathways. The enhanced stability of the cationic form promotes specific fragmentation routes that are characteristic of protonated hydrazine derivatives [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

140.0352552 g/mol

Monoisotopic Mass

140.0352552 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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